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Compound of Interest

Compound Name: Gallium 8-hydroxyquinolinate

CAS No.: 14642-34-3

Cat. No.: B1256346

Get Quote

Application Note: Development and Evaluation of Gallium 8-Hydroxyquinolinate (KP46) as a

Metallodrug Candidate

Executive Summary
This guide outlines the synthesis, characterization, and biological evaluation of Tris(8-

quinolinolato)gallium(III) (commonly referred to as KP46).[1] Unlike first-generation gallium

salts (e.g., Gallium Nitrate), KP46 utilizes the 8-hydroxyquinoline ligand to enhance lipophilicity,

facilitating oral bioavailability and cellular uptake.

The therapeutic rationale relies on the "Trojan Horse" mechanism: Gallium(III) mimics Iron(III)

in ionic radius and charge but cannot undergo redox cycling. This disrupts iron-dependent

proliferation pathways—specifically Ribonucleotide Reductase (RNR) activity—leading to DNA

synthesis arrest, mitochondrial dysfunction, and apoptosis.

Chemical Synthesis & Characterization Protocol
Objective: Synthesize high-purity KP46 for preclinical screening. Causality: The coordination of

Ga(III) with 8-hydroxyquinoline requires controlled pH to ensure the formation of the neutral,
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lipophilic tris-complex (

) rather than charged intermediates.

Materials
Gallium(III) Nitrate hydrate (

)

8-Hydroxyquinoline (8-HQ)[2][3][4][5]

Solvents: Absolute Methanol, Ethanol, Dichloromethane (DCM)

Reagent: Ammonia solution (25%)[2][5]

Step-by-Step Synthesis Protocol
Ligand Dissolution: Dissolve 2.25 mmol (326.6 mg) of 8-Hydroxyquinoline in 40 mL of

absolute methanol in a round-bottom flask.

Metal Addition: Dissolve 0.75 mmol (191.9 mg) of Gallium(III) Nitrate in 6.5 mL of absolute

ethanol. Add this dropwise to the ligand solution.

Note: A 3:1 molar ratio (Ligand:Metal) is critical for stoichiometry.

Reflux: Heat the mixture to 80°C with continuous stirring for 16 hours.

Why: Extended reflux ensures complete chelation and thermodynamic stability of the

complex.

Precipitation (Critical Step): Cool the solution to room temperature (20°C). Slowly add 25%

Ammonia solution dropwise while monitoring pH.

Target: pH ≈ 10.

Observation: A yellow-green precipitate (KP46) will form. Stop addition when precipitation

is complete.

Purification: Filter the precipitate. Wash 3x with absolute ethanol to remove unreacted ligand.
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Drying: Dry the solid in an oven at 100°C until weight is constant.

Recrystallization (Optional for High Purity): Dissolve 5 mg of crude solid in 1 mL DCM. Layer

with 4 mL anhydrous methanol. Incubate for 5 days to form single crystals.

Quality Control Criteria:

Yield: Expected >75%.

Appearance: Yellow-green crystalline solid.

Solubility Check: Soluble in DMSO, DCM; insoluble in water (confirms lipophilicity).

Mechanism of Action (MOA)
Core Concept: KP46 exploits the cancer cell's increased demand for iron (Iron Addiction).

Uptake: KP46 binds to serum transferrin or enters passively due to lipophilicity. It is

internalized via Transferrin Receptor 1 (TfR1), which is overexpressed in cancers (e.g.,

Colon, Lung).

Intracellular Release: In the acidic endosome, Ga(III) dissociates.

Target Engagement:

RNR Inhibition: Ga(III) displaces Fe(III) in the M2 subunit of Ribonucleotide Reductase,

halting the conversion of ribonucleotides to deoxyribonucleotides (dNTPs).

Mitochondrial Stress: Ga(III) accumulation triggers Reactive Oxygen Species (ROS) and

ER stress, activating the intrinsic apoptotic pathway (Bax/Bcl-2 dysregulation).

Ferroptosis: Recent data suggests interference with ferritin and labile iron pools can

induce ferroptosis.

Diagram 1: KP46 Mechanism of Action
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Caption: KP46 exploits TfR1 for entry, releases Gallium to inhibit RNR and disrupt

mitochondria, leading to cell death.

In Vitro Application Note
Objective: Determine cytotoxicity (

) and selectivity.

Protocol: Cytotoxicity Assay (MTT/CCK-8)
Cell Seeding: Seed tumor cells (e.g., HCT116, A549) at

cells/well in 96-well plates. Allow attachment (24h).

Drug Preparation: Dissolve KP46 in DMSO (Stock 10 mM). Dilute in media to

concentrations: 0.1, 1, 5, 10, 50, 100 µM.

Control: DMSO vehicle (<0.5%).

Incubation: Treat cells for 48h or 72h at 37°C, 5%

.

Readout: Add MTT reagent (0.5 mg/mL). Incubate 4h. Dissolve formazan in DMSO. Read

Absorbance at 570 nm.

Data Summary: Comparative Sensitivity
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Cell Line Tissue Origin IC50 (µM)
Sensitivity
Status

Notes

HCT116 Colon 1.2 ± 0.3 Highly Sensitive

p53-independent

mechanism

observed [1].

A375 Melanoma ~2.5 Sensitive

High uptake of

Ga-68 labeled

KP46 [3].

A549 Lung (NSCLC) > 10.0
Moderate/Resist

ant

Often requires

higher doses

than colon lines.

LO2 Normal Liver > 50.0 Resistant

Demonstrates

therapeutic

window

(selectivity) [1].

In Vivo Validation & Workflow
Objective: Validate oral efficacy and biodistribution. Key Insight: KP46 has low water solubility.

[6] In vivo formulations often require suspension in vehicles like PEG400 or specific lipid

carriers to improve bioavailability.

Diagram 2: Preclinical Development Workflow
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Caption: Workflow from synthesis to in vivo validation. Feedback loop indicates formulation

optimization (e.g., AP-002).
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In Vivo Protocol Notes
Model: BALB/c nude mice with subcutaneous HCT116 xenografts.

Dosing: 10–50 mg/kg via oral gavage (daily or Q2D).

Monitoring: Measure tumor volume (

) and body weight (toxicity indicator).

Pharmacokinetics: KP46 acts as a "slow releaser" of Gallium.[1][7] Tissue analysis (ICP-MS)

often shows Ga accumulation in bone and tumor tissue, but low plasma levels of the intact

complex [3].

Expert Tips & Troubleshooting
Solubility: KP46 is highly hydrophobic. For cell assays, ensure DMSO concentration does

not exceed 0.5% to avoid artifacts. For animal studies, simple aqueous suspensions fail; use

lipid-based carriers or PEG-400.

Iron Supplementation: Exogenous iron (Holo-transferrin) can rescue cells from KP46 toxicity.

This is a crucial control experiment to validate the "Iron Starvation" mechanism.

Clinical Context: The clinical formulation AP-002 (based on KP46) has entered Phase I/II

trials, specifically targeting bone metastases due to Gallium's natural affinity for bone

remodeling sites.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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